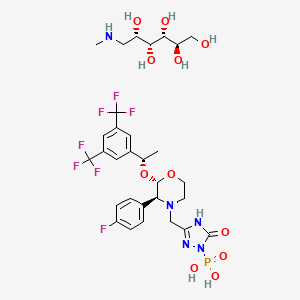

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H39F7N5O11P |

|---|---|

Molecular Weight |

809.6 g/mol |

IUPAC Name |

[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m00/s1 |

InChI Key |

UGJUJYSRBQWCEK-FZEOFFAESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Pathways of 1 S,2r,3r Fosaprepitant Dimeglumine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. The synthesis of fosaprepitant (B1673561) begins with the retrosynthesis of aprepitant (B1667566).

The key structural feature of aprepitant is its chiral morpholine (B109124) core. A critical disconnection in the retrosynthesis of aprepitant is the bond between the morpholine nitrogen and the triazolinone ring. This leads to two key fragments: the chiral morpholine derivative and the triazolinone side chain. Further disconnection of the morpholine ring reveals key precursors, including (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and a derivative of (S)-3-(4-fluorophenyl)morpholin-2-one. researchgate.netresearchgate.net

The synthesis of the aprepitant backbone involves the stereoselective construction of its three chiral centers. This is achieved through a series of reactions that utilize chiral intermediates to ensure the correct stereochemistry of the final product.

A crucial chiral intermediate in the synthesis of aprepitant is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. tandfonline.comresearchgate.net This alcohol is synthesized via the asymmetric reduction of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. google.com

Several methods have been developed for this enantioselective reduction. One common approach involves the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand. researchgate.netgoogle.com For example, asymmetric transfer hydrogenation using a catalyst generated from (1S,2R)-cis-1-aminoindan-2-ol and a ruthenium dimer provides the desired (R)-alcohol in high enantiomeric excess. researchgate.net

Another efficient method is the enzyme-catalyzed enantioselective transesterification of the racemic alcohol. tandfonline.comresearchgate.net This process uses a lipase, such as Candida antarctica lipase-B (CAL-B), to selectively acylate the (R)-enantiomer, allowing for the separation of the two enantiomers. tandfonline.comresearchgate.net The resulting (R)-acetate can then be hydrolyzed to yield the pure (R)-alcohol. researchgate.net

| Method | Catalyst/Enzyme | Key Features |

|---|---|---|

| Asymmetric Transfer Hydrogenation | cis-aminoindano-Ru(p-cymene) complex | Provides the alcohol in 90–92% enantiomeric excess (ee), which can be further purified to >99% ee by forming an inclusion complex with DABCO. researchgate.net |

| Enzyme-Catalyzed Enantioselective Transesterification | Candida antarctica lipase-B (CAL-B) | Involves the resolution of racemic alcohol, affording the desired (R)-alcohol in good yield and high optical purity. tandfonline.comresearchgate.net |

The construction of the chiral morpholine ring is a key step in the synthesis of aprepitant. researchgate.net A streamlined and high-yielding synthesis has been described that starts from an enantiopure oxazinone. researchgate.netresearchgate.net This process involves a highly stereoselective Lewis acid-catalyzed trans acetalization of the chiral alcohol, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, with a trichloroacetimidate (B1259523) derivative. researchgate.net This is followed by an inversion of the adjacent chiral center on the morpholine ring to establish the desired cis relationship of the substituents. researchgate.net

An alternative approach involves the use of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence to provide 3-aryl morpholin-2-ones, which are key intermediates for the synthesis of aprepitant. acs.org

Synthesis of Aprepitant Backbone and Chiral Intermediates

Phosphorylation and Salt Formation Methodologies

Fosaprepitant is a water-soluble prodrug of aprepitant. nih.govselleckchem.com The low aqueous solubility of aprepitant made an intravenous formulation challenging to develop. nih.gov To overcome this, a prodrug approach was employed, leading to the development of fosaprepitant, an N-phosphoryl derivative. nih.gov

The synthesis of fosaprepitant involves the phosphorylation of the triazolinone nitrogen of aprepitant. fda.gov One synthetic route involves reacting aprepitant with a phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a base like sodium hexamethyldisilazide. google.com This reaction forms a dibenzyl phosphate (B84403) intermediate.

Another method describes the reaction of aprepitant with a phosphonylation reagent in basic conditions to obtain the dibenzyl ester of aprepitant phosphate. google.com

| Phosphorylating Agent | Base | Solvent |

|---|---|---|

| Tetrabenzyl pyrophosphate | Sodium hexamethyldisilazide | Anhydrous tetrahydrofuran (B95107) google.com |

| Phosphonylation reagent | Basic conditions | Not specified google.com |

Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and ensure that reactions occur at the desired sites. jocpr.comwikipedia.org In the synthesis of fosaprepitant, benzyl (B1604629) groups are commonly used to protect the phosphate moiety during the phosphorylation step. google.comgoogle.com

Following the phosphorylation, these benzyl protecting groups must be removed to yield the final fosaprepitant molecule. This deprotection is typically achieved through catalytic hydrogenation. google.com For example, the dibenzyl ester intermediate can be deprotected using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com The removal of one benzyl group can lead to a monobenzyl ester intermediate, which is then further hydrogenated to remove the remaining benzyl group. google.com

The final step in the synthesis of (1'S,2R,3R)-Fosaprepitant Dimeglumine is the salt formation. This is achieved by reacting the free acid form of fosaprepitant with two equivalents of N-methyl-D-glucamine (meglumine). nih.govresearchgate.net This reaction results in the formation of the highly water-soluble dimeglumine salt. nih.gov

Formation of the Dimeglumine Salt

The final step in the synthesis of (1'S,2R,3R)-Fosaprepitant Dimeglumine involves the formation of a stable, water-soluble salt by reacting the fosaprepitant free acid with N-methyl-D-glucamine (meglumine). Fosaprepitant is a phosphorylated prodrug of Aprepitant. humanjournals.comgoogle.comgoogle.com The process typically follows the deprotection of a precursor, such as dibenzyl fosaprepitant.

The salt formation is a crucial step to enhance the stability and solubility of the drug, making it suitable for intravenous administration. google.com The reaction involves combining fosaprepitant with two molar equivalents of N-methyl-D-glucamine, resulting in the dimeglumine salt. patsnap.comgoogle.com This stoichiometric ratio is reflected in the chemical name, which specifies a 2:1 salt. patsnap.comgoogle.com

The process generally occurs after the catalytic hydrogenation of a protected fosaprepitant intermediate, like dibenzyl fosaprepitant. google.com For example, after hydrogenation using a catalyst such as Palladium on carbon (Pd/C), the catalyst is filtered off. google.comjustia.com The resulting solution containing the fosaprepitant free acid is then treated with N-methyl-D-glucamine. google.comjustia.com Methanol is a commonly used solvent for this step. patsnap.comgoogle.comjustia.com The mixture is stirred, often at room temperature (20-30°C), to ensure the complete formation of the salt and to obtain a clear solution. google.comjustia.com Following the reaction, the final product is typically isolated through precipitation by adding an anti-solvent, such as isopropyl alcohol, followed by filtration and vacuum drying to yield the white to off-white powdered Fosaprepitant Dimeglumine. google.com

Optimization of Synthetic Routes

Optimizing the synthetic route for Fosaprepitant Dimeglumine is critical for ensuring high purity, maximizing yield, and achieving commercial viability. Research and process development have focused on refining reaction conditions, minimizing side reactions, and controlling the impurity profile.

Yield Enhancement Strategies

Strategies to enhance the yield of Fosaprepitant Dimeglumine focus on improving the efficiency of key chemical transformations and simplifying work-up procedures. One approach involves modifying the initial phosphorylation of aprepitant. Instead of using hazardous and expensive bases like n-butyl lithium or sodium hexamethyldisilazide (NaHMDS) at low temperatures, alternative bases such as lithium hydroxide (B78521) or DBU (Diaza(1,3)bicyclo[5.4.0]undecane) have been utilized at ambient temperatures, which can improve reaction yield and simplify industrial scale-up. google.com

Another key area for optimization is the debenzylation of the dibenzyl fosaprepitant intermediate. The choice of catalyst and solvent system plays a significant role in the reaction's efficiency. google.com Various solvents, including methanol, isopropanol, and tetrahydrofuran (THF), have been explored for the hydrogenation step, with subsequent salt formation and purification steps tailored to maximize recovery. google.com For instance, a process involving the hydrogenation of dibenzyl fosaprepitant in methanol, followed by filtration and addition of N-methyl-D-glucamine, and then precipitation with isopropyl alcohol, has been reported to achieve yields of over 70%. google.com

| Solvent for Hydrogenation | Catalyst | Reported Yield |

|---|---|---|

| Isopropanol | Pd/C | 74% |

| MTBE | Pd/C | 73% |

| THF | Pd/C | 75% |

| Methanol | Raney Ni | 73% |

Impurity Profile Control during Synthesis

Controlling the impurity profile of Fosaprepitant Dimeglumine is essential for ensuring the safety and quality of the final active pharmaceutical ingredient (API). researchgate.net Impurities can originate from starting materials, intermediates, side reactions, or degradation of the product. researchgate.netnih.gov International Conference on Harmonisation (ICH) guidelines require the identification and quantification of impurities to ensure product quality. researchgate.netnih.gov

Common process-related impurities include unreacted starting materials, such as aprepitant, and intermediates like Fosaprepitant Dibenzyl Ester. google.compharmaffiliates.com One significant impurity, denoted as Impurity F, can be formed during the reaction of aprepitant with tetrabenzyl pyrophosphate. google.com Its formation can be controlled by carefully managing the amount of water in the reaction solvent; using an ether solvent with less than 0.5% w/v of water can significantly reduce the level of this impurity. google.com

Fosaprepitant is also susceptible to hydrolytic degradation, where it converts back to aprepitant. humanjournals.comgoogle.com This degradation is a critical concern, especially in aqueous solutions, and highlights the need for careful control of water content and pH during synthesis and formulation. humanjournals.comgoogle.com The low solubility of aprepitant means that its precipitation from solution is a risk if degradation occurs. google.com

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are vital for monitoring and controlling the impurity profile throughout the manufacturing process. researchgate.net Validated HPLC methods are used to separate and quantify fosaprepitant from its related substances and degradation products. researchgate.net Strategies to control impurities include the purification of intermediates, such as the isolation of a solid crystalline fosaprepitant dibenzyl ester, which can significantly improve the purity of the final product. justia.com Recrystallization and careful selection of solvents for precipitation are also key techniques used to ensure the final API meets stringent purity requirements of ≥99%. justia.com

| Impurity Name | Source/Type |

|---|---|

| Aprepitant | Starting material / Degradation product humanjournals.comgoogle.com |

| Fosaprepitant Dibenzylester Impurity | Intermediate google.compharmaffiliates.com |

| Fosaprepitant Benzyl Ester | Intermediate synzeal.com |

| Fosaprepitant Desfluoro Impurity | Process-related pharmaffiliates.com |

| Dibenzyl Phosphate Impurity | Reagent-related synzeal.com |

Mechanistic Investigations of Prodrug Conversion and Biotransformation

Enzymatic Hydrolysis of (1'S,2R,3R)-Fosaprepitant Dimeglumine

The conversion of fosaprepitant (B1673561) to aprepitant (B1667566) is a critical step in its pharmacological action. This biotransformation is primarily mediated by enzymatic hydrolysis.

Fosaprepitant is rapidly converted to aprepitant by the action of phosphatase enzymes. umw.edu.pl These enzymes are widely distributed throughout the body, facilitating a swift conversion process following intravenous administration. umw.edu.plnih.gov In vitro studies have demonstrated that this conversion occurs in preparations of various human tissues, including the liver, kidney, lung, and ileum, indicating a broad tissue distribution of the relevant enzymes. nih.gov This widespread enzymatic activity ensures that the prodrug does not significantly distribute into tissues in its original form. nih.gov

The kinetics of fosaprepitant conversion to aprepitant have been investigated in various biological matrices. In human blood, fosaprepitant is relatively stable, with less than approximately 15% conversion observed over a two-hour incubation period. nih.gov In stark contrast, the conversion is remarkably rapid in human liver microsomes. nih.gov Studies have shown that only 3% of the fosaprepitant prodrug remains after a 15-minute incubation with human liver microsomes, highlighting the liver's significant role in this biotransformation. nih.gov Following a 15-minute intravenous infusion in humans, the plasma elimination half-life of fosaprepitant is approximately 2.3 minutes, and plasma levels of the prodrug are typically below the level of detection within 30 minutes after the infusion. nih.gov

| Biological Matrix | Conversion Rate | Remaining Fosaprepitant | Time |

|---|---|---|---|

| Human Blood (in vitro) | Slow | >85% | 2 hours |

| Human Liver Microsomes (in vitro) | Rapid | 3% | 15 minutes |

The rapid and extensive conversion of fosaprepitant to aprepitant is primarily influenced by the widespread distribution and high activity of phosphatase enzymes in various tissues, particularly the liver. nih.gov The chemical structure of fosaprepitant as a phosphate (B84403) ester renders it a suitable substrate for these enzymes. The intravenous route of administration ensures that the prodrug is rapidly delivered to these sites of enzymatic activity.

Metabolic Pathways of Aprepitant (Active Moiety)

Once converted from fosaprepitant, aprepitant undergoes extensive metabolism, primarily in the liver. nih.govmedicine.com This metabolism is crucial for its elimination from the body.

The metabolism of aprepitant is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its metabolism. nih.govnih.gov Minor contributions to its metabolism are also made by CYP1A2 and CYP2C19. nih.govnih.gov The metabolism primarily involves oxidation. nih.gov Research has shown that ketoconazole (B1673606) and troleandomycin, both potent CYP3A4 inhibitors, can completely inhibit the metabolism of aprepitant in human liver microsomes. nih.gov Aprepitant itself is a moderate inhibitor of CYP3A4. nih.gov It is also a very weak inhibitor of CYP2C9 and CYP2C19. nih.gov

| Enzyme | Role in Aprepitant Metabolism | Metabolic Reaction |

|---|---|---|

| CYP3A4 | Major | N- and O-dealkylation |

| CYP1A2 | Minor | O-dealkylation |

| CYP2C19 | Minor | O-dealkylation |

The metabolism of aprepitant results in the formation of several metabolites, which are generally considered to be weakly active. medicine.comdrugbank.com The primary metabolic pathways involve N- and O-dealkylation. nih.gov Incubation of aprepitant with recombinant human CYP3A4 results in the formation of products from both N- and O-dealkylation reactions, whereas incubations with CYP1A2 and CYP2C19 yield only O-dealkylation products. nih.gov The main metabolic pathway is the desorption of the triazolone ring through N-dealkylation, mediated by CYP3A4. researchgate.net One of the identified metabolites is N-dealkylated aprepitant (ND-AP). researchgate.net

Preclinical Pharmacological Characterization of 1 S,2r,3r Fosaprepitant Dimeglumine and Aprepitant

Neurokinin-1 (NK1) Receptor Binding Affinity and Selectivity

Aprepitant (B1667566) demonstrates high affinity and selectivity for the human NK1 receptor, which is a critical aspect of its pharmacological profile. This specificity ensures that its effects are targeted, primarily mediating the blockade of Substance P's actions.

Competitive binding assays have been utilized to determine the affinity of aprepitant for the NK1 receptor and its selectivity over other neurokinin receptor subtypes. In radioligand binding assays using cloned human receptors, aprepitant showed a high affinity for the NK1 receptor with an inhibitory constant (IC50) of 0.1 nM. nih.gov

The selectivity of aprepitant is a key feature. Its affinity for the human NK1 receptor is substantially higher than for other related receptors. It is approximately 3,000-fold more selective for the NK1 receptor compared to the NK3 receptor (IC50 = 300 nM) and about 45,000-fold more selective compared to the NK2 receptor (IC50 = 4500 nM). nih.gov Furthermore, aprepitant exhibits minimal to no affinity for other receptors that are targets for different antiemetic therapies, such as serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. researchgate.net This high degree of selectivity contributes to its specific mechanism of action, which is focused on antagonizing the effects of Substance P at the NK1 receptor. researchgate.net

Table 1: Aprepitant Binding Affinity for Human Neurokinin Receptors

| Receptor Subtype | IC50 (nM) | Selectivity Fold (vs. NK1) |

|---|---|---|

| NK1 | 0.1 | 1 |

| NK3 | 300 | 3,000 |

| NK2 | 4,500 | 45,000 |

Data sourced from a study using cloned human neurokinin receptors. nih.gov

Preclinical studies using Positron Emission Tomography (PET) in animal models have confirmed that aprepitant crosses the blood-brain barrier and occupies NK1 receptors in the central nervous system. researchgate.net

In a study involving gerbils, small animal PET imaging demonstrated high uptake of the NK1 receptor radioligand in the striatum, which was displaced in a dose-dependent manner by increasing doses of aprepitant. nih.govnih.gov This research established a clear relationship between the plasma concentration of aprepitant and the degree of NK1 receptor occupancy. nih.govresearchgate.net The study determined that the plasma concentrations of aprepitant required to achieve 50% (EC50), 90% (EC90), and 95% (EC95) of the maximal receptor occupancy were 5.5 ng/mL, 50 ng/mL, and 105 ng/mL, respectively. nih.gov While in vivo PET scans showed a maximal occupancy of 85%, subsequent ex vivo autoradiography of brain samples from these animals indicated that nearly 100% receptor occupancy could be achieved at high doses. nih.govnih.gov

A pilot PET study in a marmoset also supported these findings, showing that complete receptor occupancy could be accurately determined. nih.gov These animal studies have been crucial in validating the use of PET imaging to characterize the in vivo activity of NK1 receptor antagonists and to help predict optimal dosing in humans. nih.gov

Table 2: Aprepitant Plasma Concentration and NK1 Receptor Occupancy in Gerbils (in vivo PET)

| Parameter | Plasma Concentration (ng/mL) |

|---|---|

| EC50 (50% of maximal occupancy) | 5.5 |

| EC90 (90% of maximal occupancy) | 50 |

| EC95 (95% of maximal occupancy) | 105 |

Data derived from in vivo PET studies in gerbils. nih.gov

Molecular and Cellular Mechanisms of NK1 Receptor Antagonism

The antagonism of the NK1 receptor by aprepitant initiates a cascade of molecular and cellular events by inhibiting the signaling pathways normally activated by Substance P.

Substance P, a neuropeptide, is the natural ligand for the NK1 receptor. patsnap.com The binding of Substance P to this G protein-coupled receptor triggers several intracellular signaling cascades. Aprepitant functions as a competitive antagonist, binding to the NK1 receptor to block the binding of Substance P, thereby preventing the transmission of its downstream signals. nih.govnih.gov

In preclinical models of inflammatory pain, aprepitant has been shown to suppress the phosphorylation of JNK and p38 mitogen-activated protein kinases (MAPK). nih.gov It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In esophageal squamous cell carcinoma models, aprepitant was found to inhibit the Akt/phosphatidylinositol 3-kinase (PI3K) axis, which includes downstream effectors like NF-κB. mdpi.com By blocking these pathways, aprepitant interferes with the cellular processes that Substance P typically mediates, such as inflammation and cell proliferation. mdpi.commdpi.com

The inhibition of Substance P signaling by aprepitant leads to various downstream cellular effects observed in preclinical models across different therapeutic areas.

In the context of inflammation, aprepitant treatment in animal models of inflammatory pain led to a significant suppression of microglia activation and a reduction in the expression of pro-inflammatory cytokines such as MCP-1, TNF-α, IL-6, and IL-1β. nih.gov

In oncology, aprepitant has demonstrated broad-spectrum antitumor effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines. mdpi.com For instance, in AML (Acute Myeloid Leukemia) cells, NK1 receptor antagonists trigger apoptotic mechanisms by promoting oxidative stress through mitochondrial Ca++ overload. mdpi.com More recently, in animal models of breast cancer, aprepitant was shown to disrupt a signaling loop between sensory neurons and cancer cells, which suppressed tumor growth and metastasis. bioworld.com This was achieved by blocking Substance P from acting on its receptor on tumor cells. bioworld.com

Preclinical Pharmacodynamic Assessments

The pharmacodynamic effects of aprepitant have been extensively studied in various preclinical models, primarily focusing on its antiemetic properties. Animal models, particularly ferrets and dogs, have been instrumental in demonstrating the efficacy of aprepitant in preventing emesis induced by chemotherapeutic agents. nih.gov

In ferrets, aprepitant effectively antagonized both acute and delayed emesis induced by cisplatin, a highly emetogenic agent. nih.gov These preclinical studies also revealed that aprepitant augments the antiemetic activity of other standard therapies, such as the 5-HT3 receptor antagonist ondansetron (B39145) and the corticosteroid dexamethasone. researchgate.netresearchgate.net The antiemetic action of aprepitant is attributed to its ability to block NK1 receptors in key areas of the central nervous system involved in the vomiting reflex. mdpi.com

The effectiveness of NK1 receptor antagonists in preclinical models has been shown to inhibit emetic stimuli originating from various sources, including vagal afferents and the area postrema, highlighting the broad-spectrum anti-vomiting effect of this class of drugs. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (1'S,2R,3R)-Fosaprepitant Dimeglumine |

| Aprepitant |

| Cisplatin |

| Dexamethasone |

| Domperidone |

| Ondansetron |

In vivo Emetic Response Models (e.g., Cisplatin-Induced Emesis in Animal Models)

The antiemetic efficacy of aprepitant has been demonstrated in various preclinical animal models of chemotherapy-induced emesis. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce emetic responses in these models. chemicalbook.comfrontiersin.org

In ferret models, aprepitant has been shown to effectively inhibit both acute and delayed-phase emesis induced by cisplatin. researchgate.net This dual-phase activity is a critical attribute, as traditional antiemetics like 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists are often less effective against the delayed phase of chemotherapy-induced nausea and vomiting (CINV). pharmaceuticaljournal.net

Studies in Wistar rats, which exhibit pica (the consumption of non-nutritive substances like kaolin) and retching behaviors as proxies for nausea and vomiting, further corroborate these findings. pharmaceuticaljournal.net In a cisplatin-induced emesis model, aprepitant administration significantly attenuated these nausea-like behaviors. pharmaceuticaljournal.netpharmaceuticaljournal.net The pharmacodynamic evaluation in these models revealed that aprepitant mitigated the neurochemical and systemic stress responses associated with cisplatin. Specifically, treatment with aprepitant led to a significant decrease in the expression of NK1 receptors and a normalization of elevated serum corticosterone (B1669441) levels, which are typically increased by emetic stimuli. pharmaceuticaljournal.net

Table 1: Effect of Aprepitant on Cisplatin-Induced Emetic and Stress Responses in Wistar Rats

Pharmacodynamic evaluation revealed that cisplatin-treated rats exhibited elevated levels of NK1 receptor expression and corticosterone compared to the control group. In contrast, rats treated with aprepitant demonstrated a significant decrease in NK1 receptor expression and normalization of corticosterone levels. pharmaceuticaljournal.net

| Parameter | Cisplatin-Treated Group | Aprepitant-Treated Group | Outcome |

| NK1 Receptor Expression | 82.7 ± 3.5 pg/mL | 45.6 ± 2.9 pg/mL | Significant Decrease |

| Serum Corticosterone | 148.2 ± 7.2 ng/mL | 92.4 ± 6.0 ng/mL | Normalization |

Augmentation of Other Antiemetic Agent Activities in Preclinical Studies

Aprepitant's mechanism of action, targeting the NK1 receptor pathway, is distinct from that of other antiemetic classes, such as 5-HT3 receptor antagonists and corticosteroids. nih.govnih.gov This provides a strong rationale for its use in combination therapy. Preclinical studies have demonstrated that aprepitant can augment the antiemetic activity of these agents. researchgate.net

In studies using ferret models of cisplatin-induced emesis, aprepitant was shown to enhance the antiemetic effects of both the 5-HT3 receptor antagonist ondansetron and the corticosteroid dexamethasone. researchgate.net By blocking the final common emetic pathway mediated by substance P, aprepitant complements the actions of agents that target different neurotransmitter systems involved in emesis. pharmaceuticaljournal.netnih.gov This synergistic improvement in managing emetic symptoms observed in preclinical models provides the foundation for the combination regimens used in clinical practice for preventing CINV. nih.gov

Preclinical Pharmacokinetic and Drug Interaction Research

Absorption, Distribution, and Elimination of (1'S,2R,3R)-Fosaprepitant Dimeglumine and Aprepitant (B1667566) in Preclinical Species

(1'S,2R,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug that is rapidly converted to its active form, aprepitant, in vivo following intravenous administration. fda.gov Preclinical studies in various animal models have characterized the pharmacokinetic profile of both the prodrug and the active moiety.

Following intravenous administration, fosaprepitant (B1673561) is rapidly transformed into aprepitant. fda.gov The rate of this conversion varies between species. In rats, the conversion is relatively fast, whereas it is slower in dogs. nih.gov Intravenous administration of fosaprepitant in both rats and dogs results in a nearly proportional increase in plasma concentrations of aprepitant at lower doses (1 and 8 mg/kg in rats, 0.2 mg/kg in dogs). nih.govresearchgate.net However, at higher doses (25 mg/kg in rats, 2 and 32 mg/kg in dogs), nonlinear kinetics are observed, suggesting that the elimination of aprepitant may become saturated. nih.govresearchgate.net Pharmacodynamic studies have demonstrated that fosaprepitant exhibits antiemetic activity in ferrets and guinea pigs, where it is equipotent to aprepitant in suppressing cisplatin-induced emesis and inhibiting peripheral inflammation, respectively. nih.govresearchgate.net

The active drug, aprepitant, undergoes extensive metabolism in preclinical species. nih.gov Studies in rats and dogs using radiolabeled [14C]aprepitant showed that the parent drug was not detected in the urine of either species. nih.gov The primary routes of elimination differed, with biliary excretion being predominant in rats, while both biliary and urinary excretion were significant pathways in dogs. nih.gov In both species, aprepitant was the main component found in plasma for up to 8 hours post-administration. nih.gov The metabolic pathways for aprepitant are qualitatively similar in rats and dogs, involving several oxidative processes such as N-dealkylation, oxidation, and the opening of the morpholine (B109124) ring. nih.gov

Glucuronidation represents a significant metabolic and excretory pathway for aprepitant in both rats and dogs. nih.gov In rats, an acid-labile glucuronide of aprepitant was found to constitute about 18% of an oral dose in the bile. nih.gov The presence of this glucuronide in bile but its absence in feces suggests a potential for enterohepatic circulation of aprepitant. nih.gov In dogs, the glucuronide of aprepitant, along with four other glucuronides derived from phase I metabolites, were identified as major metabolites in the bile. nih.gov

| Parameter | Species | Finding | Citation |

|---|---|---|---|

| Fosaprepitant to Aprepitant Conversion | Rat | Rapid conversion to aprepitant. | nih.gov |

| Fosaprepitant to Aprepitant Conversion | Dog | Slower conversion compared to rats. | nih.gov |

| Aprepitant Dose Proportionality | Rat & Dog | Near proportional increase in aprepitant at lower doses; nonlinear kinetics at higher doses suggesting saturation of elimination. | nih.govresearchgate.net |

| Aprepitant Metabolism | Rat & Dog | Extensive metabolism via oxidation and N-dealkylation. Glucuronidation is an important pathway. | nih.gov |

| Aprepitant Elimination | Rat | Primarily via biliary excretion. | nih.gov |

| Aprepitant Elimination | Dog | Via both biliary and urinary excretion. | nih.gov |

| Antiemetic Activity | Ferret & Guinea Pig | Fosaprepitant is equipotent to aprepitant in suppressing cisplatin-induced emesis. | nih.govresearchgate.net |

Preclinical Drug-Drug Interaction Studies

Aprepitant's metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.gov This makes it both a perpetrator and a victim of drug-drug interactions. Preclinical research has explored these interactions to predict their clinical significance.

Aprepitant is recognized as a moderate inhibitor of CYP3A4. nih.gov Its interaction profile is complex, as it can also act as an inducer of CYP enzymes, including CYP3A4 and CYP2C9, particularly with prolonged administration. fda.govnjmonline.nl

In vitro studies using human liver microsomes have demonstrated the inhibitory potential of aprepitant on several CYP3A4-mediated reactions. fda.gov Preclinical in vivo studies further elucidate this dual inhibitory and inductive effect. For instance, one study in rats investigated the effect of aprepitant on the pharmacokinetics of imatinib (B729), a chemotherapy agent metabolized by CYP3A1 (the rat analogue of human CYP3A4). In this study, pretreatment with aprepitant for three days led to an increase in the clearance of imatinib. This effect was attributed to the induction of both CYP3A1 and the P-glycoprotein (P-gp) transporter at the mRNA and protein levels. This finding in rats highlights the inductive potential of aprepitant on CYP3A enzymes after several days of administration. njmonline.nl

| Interacting Agent | Preclinical Model | Observed Effect on CYP3A Substrate | Postulated Mechanism | Citation |

|---|---|---|---|---|

| Aprepitant | Human Liver Microsomes (in vitro) | Moderate inhibition of CYP3A4-mediated probe reactions. | Direct enzyme inhibition. | fda.gov |

| Aprepitant | Rat (in vivo) | Increased clearance and decreased bioavailability of imatinib (CYP3A1 substrate) after 3 days of aprepitant pretreatment. | Induction of CYP3A1 and P-gp. | njmonline.nl |

Given that aprepitant is primarily metabolized by CYP3A4, its plasma concentrations can be significantly altered by co-administration with potent inhibitors or inducers of this enzyme. researchgate.net Strong CYP3A4 inhibitors are expected to increase aprepitant exposure, potentially enhancing its effects, while strong CYP3A4 inducers are expected to decrease its exposure, which could lead to reduced efficacy. researchgate.netmedpath.com

A clinical pharmacology review noted that the potent CYP3A4 inducer, rifampin, reduced the plasma concentration of co-administered aprepitant by 90%. fda.gov While specific preclinical studies detailing these interactions in animal models were not predominant in the reviewed literature, the principle is well-established through in vitro metabolism data and clinical observations. fda.gov The interaction with potent inhibitors like ketoconazole (B1673606) and inducers like rifampin serves as a model for understanding the clinical pharmacokinetic profile of aprepitant. researchgate.net

| Class of Interacting Agent | Example Agent | Expected Effect on Aprepitant Exposure in Preclinical Models | Mechanism | Citation |

|---|---|---|---|---|

| Potent CYP3A4 Inhibitor | Ketoconazole | Increase in aprepitant plasma concentrations. | Inhibition of CYP3A4-mediated metabolism of aprepitant. | researchgate.net |

| Potent CYP3A4 Inducer | Rifampin | Decrease in aprepitant plasma concentrations. | Induction of CYP3A4, leading to accelerated metabolism of aprepitant. | fda.govresearchgate.net |

Advanced Analytical Methodologies for 1 S,2r,3r Fosaprepitant Dimeglumine Research

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis of (1'S,2R,3R)-Fosaprepitant Dimeglumine, ensuring the quality and stability of the Active Pharmaceutical Ingredient (API). The development and validation of robust HPLC methods are critical for quantifying impurities, related substances, and degradation products.

Quantification of Impurities and Related Substances in Active Pharmaceutical Ingredient (API)

The quantification of process-related impurities and other related substances in the (1'S,2R,3R)-Fosaprepitant Dimeglumine API is essential for ensuring its purity and safety. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. humanjournals.comresearchgate.netnih.gov These methods are designed to be specific, linear, accurate, and precise, adhering to the guidelines set by the International Conference on Harmonization (ICH). nih.gov

A variety of stationary phases are employed, including C8 and C18 columns, as well as phenyl columns, to achieve effective separation of fosaprepitant (B1673561) from its impurities. humanjournals.commlcpharmacy.edu.inasianpubs.org Gradient elution is often utilized to resolve complex mixtures of the API and its numerous related substances. humanjournals.comasianpubs.org The mobile phases typically consist of a buffered aqueous solution (e.g., phosphate (B84403) or phosphoric acid buffer) and an organic modifier like acetonitrile (B52724). humanjournals.comnih.govmlcpharmacy.edu.inasianpubs.org UV detection is commonly performed at wavelengths around 210 nm to 215 nm. humanjournals.comresearchgate.netasianpubs.org

The tables below summarize the chromatographic conditions and validation parameters from various developed HPLC methods for the quantification of impurities in (1'S,2R,3R)-Fosaprepitant Dimeglumine.

Table 1: Exemplary HPLC Method Parameters for Impurity Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Unison UK-Phenyl, 3µm (250mm × 4.6mm) humanjournals.com | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 µm) asianpubs.org | Supersil ODS-2 (250 × 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Phosphoric acid buffer humanjournals.com | Water and acetonitrile (800:200, v/v) with orthophosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate asianpubs.org | Phosphate buffer (pH 2.15) researchgate.net |

| Mobile Phase B | Acetonitrile humanjournals.com | Water and acetonitrile (200:800, v/v) with orthophosphoric acid and tetrabutylammonium hydrogen sulphate asianpubs.org | Acetonitrile researchgate.net |

| Elution | Gradient humanjournals.com | Gradient asianpubs.org | Gradient researchgate.net |

| Flow Rate | 1.0 ml/min humanjournals.com | Not Specified | Not Specified |

| Detection Wavelength | 210 nm humanjournals.com | 210 nm asianpubs.org | 215 nm researchgate.net |

| Column Temperature | 25°C humanjournals.com | 20°C asianpubs.org | Not Specified |

| Injection Volume | 20 µl humanjournals.com | 20 µl asianpubs.org | Not Specified |

Table 2: Validation Summary for Impurity Quantification Methods

| Validation Parameter | Finding |

| Specificity | The methods demonstrate good separation of (1'S,2R,3R)-Fosaprepitant Dimeglumine from its known impurities and degradation products without interference. humanjournals.comresearchgate.netasianpubs.org |

| Linearity | A linear relationship between the peak area and concentration is observed for fosaprepitant and its related impurities, with correlation coefficients (r²) typically ≥ 0.999. researchgate.netasianpubs.org |

| Accuracy | Recovery studies show high accuracy, with recovery values generally falling between 90% and 103%. asianpubs.org |

| Precision | The methods are precise, with low relative standard deviation (RSD) values for repeated measurements. researchgate.netasianpubs.org |

| Robustness | The methods are robust, showing minimal variation in results with deliberate small changes in chromatographic conditions. researchgate.netnih.govasianpubs.org |

Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating analytical methods are crucial for monitoring the degradation of (1'S,2R,3R)-Fosaprepitant Dimeglumine under various environmental conditions, thereby establishing its shelf-life and storage requirements. These methods are validated through forced degradation studies, where the drug substance is exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, humidity, and photolysis. humanjournals.comnih.govasianpubs.org

Research has shown that (1'S,2R,3R)-Fosaprepitant Dimeglumine is susceptible to degradation under several of these conditions, particularly acid and base hydrolysis, thermal stress, and humidity. asianpubs.orgasianpubs.org A primary degradation product consistently identified is aprepitant (B1667566), the active metabolite of fosaprepitant. asianpubs.org The stability-indicating HPLC methods are designed to separate the intact drug from all potential degradation products, ensuring that the analytical results accurately reflect the stability of the compound. humanjournals.comasianpubs.org

The peak purity of the (1'S,2R,3R)-Fosaprepitant Dimeglumine peak is assessed using a photodiode array (PDA) detector to confirm that it is free from any co-eluting degradation products. asianpubs.org A mass balance analysis is often performed to account for the amount of degraded drug and the formation of impurities, with results typically being more than 99%, which confirms the stability-indicating power of the method. asianpubs.orgresearchgate.net

Table 3: Summary of Forced Degradation Studies and Major Degradants

| Stress Condition | Observation | Major Degradation Product |

| Acid Hydrolysis (e.g., 1 N HCl) | Significant degradation observed. asianpubs.org | Aprepitant asianpubs.org |

| Base Hydrolysis (e.g., 1 N NaOH) | Drug shows unstable behavior. asianpubs.org | Aprepitant asianpubs.org |

| Oxidative Degradation (e.g., 3% H₂O₂) | Drug shows unstable behavior. asianpubs.org | Aprepitant asianpubs.org |

| Thermal Degradation (e.g., 60°C) | Significant degradation observed. asianpubs.org | Aprepitant asianpubs.org |

| Humidity (e.g., 80°C/85% RH) | Significant degradation observed. asianpubs.org | Aprepitant asianpubs.org |

| Photolytic Degradation | Stable under UV and visible light exposure. asianpubs.org | Not significant asianpubs.org |

Trace Level Determination Techniques

The detection and quantification of impurities at trace levels are critical for controlling potentially genotoxic or highly potent impurities in the API. HPLC methods developed for (1'S,2R,3R)-Fosaprepitant Dimeglumine have demonstrated high sensitivity, with low limits of detection (LOD) and limits of quantification (LOQ).

For instance, a validated stability-indicating method reported that the LOD for each of the four related substances studied was less than 0.011% w/w, indicating high sensitivity. humanjournals.com Another study using a Quality by Design (QbD) approach found the LOD value for each impurity to be less than 0.01% w/w. asianpubs.orgasianpubs.org These low detection limits are essential for ensuring that the levels of impurities are well below the thresholds established by regulatory guidelines.

The LOD and LOQ are typically determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. mlcpharmacy.edu.inijpsr.com The ability to accurately quantify impurities at such low concentrations is a testament to the sensitivity of the developed HPLC methods.

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ)

| Impurity | LOD | LOQ |

| Related Substances (General) | < 0.011% w/w humanjournals.com | Not Specified |

| Related Impurities (General) | < 0.01% w/w asianpubs.orgasianpubs.org | Not Specified |

| Dicyclohexylurea | 20 µg/g ijpsr.com | 60 µg/g ijpsr.com |

| Fosaprepitant Dimeglumine (by UV method) | 7.3 µg/ml mlcpharmacy.edu.in | 22.2 µg/ml mlcpharmacy.edu.in |

| Fosaprepitant Dimeglumine (by HPLC method) | 7.4 µg/ml mlcpharmacy.edu.in | 22.3 µg/ml mlcpharmacy.edu.in |

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation and confirmation of the identity and purity of (1'S,2R,3R)-Fosaprepitant Dimeglumine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of its complex structure. This technique can be used to confirm the presence of key functional groups and the stereochemistry of the molecule. For reference standards, a comprehensive data package often includes ¹H-NMR spectra to confirm the identity of the compound. synthinkchemicals.com In a broader context, NMR is used to verify drug identity, purity, and quality without the need for developing a specific methodology, often using direct extraction with a deuterated solvent. researchgate.netnih.gov

Mass Spectrometry (MS) for Purity and Identity

Mass Spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and establish the identity of (1'S,2R,3R)-Fosaprepitant Dimeglumine. It is also instrumental in assessing the purity of the API by detecting and identifying impurities.

In the context of providing reference standards for fosaprepitant and its impurities, mass spectrometry data is a key component of the certificate of analysis, confirming the molecular weight of the compound. synthinkchemicals.com The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) to separate and identify impurities even at trace levels. This is particularly important for the characterization of degradation products formed during stability studies. While specific research articles detailing the mass spectrometric fragmentation pathways of (1'S,2R,3R)-Fosaprepitant Dimeglumine are not widely available, its application in confirming the identity and purity of the compound is a standard and essential practice in pharmaceutical analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of (1'S,2R,3R)-Fosaprepitant Dimeglumine. This method identifies the functional groups present within the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique molecular "fingerprint" that can confirm the compound's identity and structure.

The analysis of Fosaprepitant Dimeglumine's structure reveals several key functional groups expected to produce characteristic absorption bands. These include O-H and N-H stretches from the meglumine (B1676163) salt and the morpholine (B109124) ring, C=O stretching from the triazolone ring, P=O stretching from the phosphate group, and C-F stretching from the trifluoromethyl groups.

While a specific spectrum for the (1'S,2R,3R)-Fosaprepitant Dimeglumine salt complex is highly detailed, analysis of its active moiety, aprepitant, provides insight into the core structure's spectral characteristics. Studies on aprepitant have identified key absorption peaks that are also relevant to the fosaprepitant structure. For instance, the amide C=O stretch is typically observed around 1702 cm⁻¹, C=C stretching vibrations from the aromatic rings appear between 1500 cm⁻¹ and 1600 cm⁻¹, and the prominent C-F stretching bands are found in the 1100 cm⁻¹ to 1400 cm⁻¹ region. researchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FT-IR) spectroscopy has been shown to be effective in distinguishing between different polymorphic forms of aprepitant, with significant spectral differences noted around 1140 cm⁻¹. nih.govresearchgate.net

The presence of the dimeglumine salt in (1'S,2R,3R)-Fosaprepitant Dimeglumine introduces additional strong, broad absorptions, particularly in the O-H stretching region (around 3200–3550 cm⁻¹), characteristic of the multiple hydroxyl groups. specac.com The phosphate group (P=O) also contributes a characteristic absorption band.

Table 1: Characteristic Infrared (IR) Absorption Bands for Fosaprepitant Dimeglumine

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Meglumine) | 3550 - 3200 (Broad) | Stretching |

| N-H (Meglumine) | 3400 - 3200 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Amide C=O | ~1702 | Stretching |

| Aromatic C=C | 1600 - 1500 | Stretching |

| P=O (Phosphate) | 1300 - 1200 | Stretching |

| C-F (Trifluoromethyl) | 1400 - 1100 | Stretching |

Note: The exact wavenumbers can vary based on the sample preparation and the specific polymorphic form.

Chromatographic Purity Profiling and Chiral Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity and chiral integrity of (1'S,2R,3R)-Fosaprepitant Dimeglumine. These methods are crucial for quality control, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. nih.govresearchgate.net

Purity Profiling: Reverse-phase HPLC (RP-HPLC) is the most common approach for purity analysis. Stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure they can effectively separate fosaprepitant from its potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). nih.govasianpubs.org

These methods typically employ a C18 or similar stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) dihydrogen phosphate or potassium dihydrogen phosphate, with pH adjusted by an acid like orthophosphoric acid) and an organic solvent like acetonitrile or methanol. nih.govmlcpharmacy.edu.in A gradient elution program is frequently used to achieve optimal separation of all relevant compounds. asianpubs.org Detection is commonly performed using a UV detector at a wavelength where fosaprepitant and its impurities show significant absorbance, such as 210 nm or 264 nm. asianpubs.orgmlcpharmacy.edu.in

The validation of these methods demonstrates their specificity, linearity, accuracy, precision, and robustness, with limits of detection (LOD) and quantification (LOQ) for impurities often below 0.01% w/w. researchgate.netasianpubs.org One major degradation impurity identified in stability studies is aprepitant, the active drug into which fosaprepitant is converted in vivo. asianpubs.org

Table 2: Example of RP-HPLC Method for Purity Profiling of Fosaprepitant Dimeglumine

| Parameter | Condition |

|---|---|

| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 µm) asianpubs.org |

| Mobile Phase A | Water and Acetonitrile (800:200, v/v) with Orthophosphoric Acid and Tetrabutylammonium Hydrogen Sulphate asianpubs.org |

| Mobile Phase B | Water and Acetonitrile (200:800, v/v) with Orthophosphoric Acid and Tetrabutylammonium Hydrogen Sulphate asianpubs.org |

| Elution | Gradient asianpubs.org |

| Flow Rate | 1.0 - 1.2 mL/min mlcpharmacy.edu.in |

| Column Temperature | 20 - 35 °C nih.govasianpubs.org |

| Detection | UV at 210 nm asianpubs.org |

| Injection Volume | 20 µL asianpubs.org |

Chiral Analysis: The stereochemical configuration of Fosaprepitant is critical to its pharmacological activity. The molecule contains multiple chiral centers, leading to the possibility of several stereoisomers. Chiral analysis is essential to ensure the correct enantiomer, (1'S,2R,3R)-Fosaprepitant Dimeglumine, is present and to quantify any unwanted stereoisomers.

Chiral HPLC is the primary technique for enantiomeric separation. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the various enantiomers, leading to their separation. While specific published methods for the chiral separation of the (1'S,2R,3R) isomer of Fosaprepitant Dimeglumine are proprietary, the principles of chiral chromatography are well-established. uff.br

Alternatively, a non-chiral column can be used if the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. asdlib.org These diastereomeric pairs have different physical properties and can be separated on a standard achiral column. Another approach involves using chiral additives in the mobile phase. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, can also be employed to determine enantiomeric purity. asdlib.org The goal of these methods is to confirm the enantiomeric excess and ensure that the levels of other stereoisomers are below specified limits.

Emerging Research Directions and Future Perspectives for 1 S,2r,3r Fosaprepitant Dimeglumine

Novel Formulation Strategies and Stability Enhancement

The transition from a lyophilized powder to a stable, ready-to-use liquid formulation remains a key objective in the ongoing development of fosaprepitant (B1673561).

Challenges in Liquid Formulation Development and Degradation Mechanisms

The primary obstacle in developing a liquid formulation of (1'S,2R,3R)-Fosaprepitant Dimeglumine is its inherent instability in aqueous environments. humanjournals.comproquest.com The molecule is susceptible to hydrolytic degradation, which is the principal mechanism of its breakdown. google.comhumanjournals.com This process involves the cleavage of the phosphate (B84403) ester bond, rapidly converting the prodrug fosaprepitant back into its active, but poorly water-soluble, parent compound, aprepitant (B1667566). google.comgoogle.com

The formation and subsequent precipitation of aprepitant from an aqueous solution is a critical challenge, as it can lead to the presence of undesirable particulate matter in a product intended for intravenous administration. google.com The rate of this degradation is significantly influenced by the presence of water; therefore, research has focused on developing non-aqueous formulations or carefully controlling the water content to minimize the formation of aprepitant and other known impurities (designated as Impurities A, B, C, and D). humanjournals.com Studies have shown that in simple aqueous-based formulations, the levels of these impurities, particularly aprepitant, can be significantly high. humanjournals.com

The pH of the formulation also plays a crucial role in the stability of fosaprepitant. The compound is more stable in an alkaline environment compared to an acidic one. proquest.com Consequently, liquid formulations are often adjusted to a pH range of approximately 7.0 to 13.0 to slow the degradation process. google.com Despite these measures, the compound's propensity to degrade has led to its commercial availability primarily as a lyophilized powder, which requires reconstitution before administration. humanjournals.comproquest.comgoogle.com

| Formulation Challenge | Primary Mechanism | Key Influencing Factors | Consequence |

|---|---|---|---|

| Chemical Instability | Hydrolytic degradation of the phosphate ester | Presence of water, pH (less stable in acidic conditions) | Conversion to poorly soluble aprepitant |

| Physical Instability | Precipitation/crystallization of aprepitant | Low aqueous solubility of aprepitant | Formation of particulate matter in solution |

| Impurity Formation | Degradation of fosaprepitant | Storage conditions (temperature, time), formulation composition | Generation of known and unknown degradation products |

Exploration of Alternative Prodrug Strategies for Improved Delivery

(1'S,2R,3R)-Fosaprepitant itself is the result of a successful prodrug strategy designed to overcome the poor aqueous solubility of aprepitant, thereby enabling an intravenous formulation. nih.govnih.gov The N-phosphoryl group renders the molecule water-soluble, allowing for parenteral administration. proquest.com The exploration of alternative prodrug strategies aims to further refine delivery, potentially enhancing stability, altering the release profile, or improving targeting. mdpi.com

Modern prodrug design considers not only physicochemical properties like solubility but also interactions with cellular and molecular components to achieve site-specificity or overcome rapid metabolism. mdpi.com While specific alternative prodrugs for aprepitant are not extensively detailed in recent literature, the principles of prodrug design are well-established. Future strategies could involve different types of promoieties or linkers attached to the aprepitant molecule. mdpi.com The goal of such strategies would be to create a new chemical entity with superior stability in liquid formulations while still ensuring efficient and rapid bio-conversion to aprepitant after administration. mdpi.com Another approach could be the development of prodrugs that utilize specific transporters in the body for more targeted delivery. mdpi.com

Comparative Preclinical Pharmacological Studies with Other NK1 Receptor Antagonists

The class of NK1 receptor antagonists includes several compounds beyond aprepitant/fosaprepitant, such as netupitant (B1678218), casopitant, and rolapitant. nih.govnih.gov Comparative preclinical studies are essential for differentiating their pharmacological profiles. Netupitant, for instance, is a potent and selective NK1 receptor antagonist that is often formulated in a fixed-dose combination with palonosetron. nih.govdrugs.com Fosnetupitant (B607539) is a water-soluble, phosphorylated prodrug of netupitant, analogous to the relationship between fosaprepitant and aprepitant. nih.gov

Preclinical data show that these agents have distinct pharmacokinetic properties. For example, netupitant has a notably long terminal half-life of approximately 144 hours following intravenous administration of its prodrug, fosnetupitant. nih.gov Palonosetron, the 5-HT3 receptor antagonist combined with netupitant, also has a long elimination half-life compared to first-generation agents in its class. drugs.com

A retrospective clinical study comparing fosnetupitant with fosaprepitant and aprepitant in patients receiving cisplatin-based chemotherapy found that the complete response rate was significantly higher in the fosnetupitant group during the 120-168 hour period after administration. nih.gov While this is a clinical finding, it is based on the underlying preclinical pharmacological differences between the molecules, such as receptor binding affinity and duration of action, which drive the extended efficacy. drugs.comnih.gov Such studies underscore the therapeutic implications of differing pharmacological profiles among NK1 receptor antagonists.

| Compound | Class | Prodrug Form | Notable Preclinical/Pharmacokinetic Feature |

|---|---|---|---|

| Aprepitant | NK1 Receptor Antagonist | Fosaprepitant | Selective, high-affinity antagonist of human NK1 receptors. researchgate.net |

| Netupitant | NK1 Receptor Antagonist | Fosnetupitant | Potent and selective; very long terminal half-life (~144 h). nih.gov |

| Rolapitant | NK1 Receptor Antagonist | N/A (Oral) | Long half-life, not a significant CYP3A4 inhibitor. nih.gov |

| Casopitant | NK1 Receptor Antagonist | N/A (Oral) | Investigated for CINV but development was discontinued. nih.govnih.gov |

Innovative Synthetic Approaches for Enhanced Sustainability and Efficiency

The synthesis of complex pharmaceutical molecules like (1'S,2R,3R)-Fosaprepitant Dimeglumine is often resource-intensive. ijpsjournal.com In response, significant research has focused on developing more efficient and environmentally sustainable synthetic routes, guided by the principles of green chemistry. mdpi.comjocpr.com These principles advocate for minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and using renewable feedstocks. ijpsjournal.comjddhs.com

For aprepitant, the precursor to fosaprepitant, Merck & Co., Inc. developed a redesigned, highly efficient synthesis that won a Presidential Green Chemistry Challenge Award. epa.gov This innovative route is a convergent synthesis that assembles the molecule in three steps from four fragments. epa.gov A key improvement was the use of a catalytic asymmetric reaction to establish a crucial stereocenter, replacing a process that required a stoichiometric amount of an expensive chiral reagent in the first-generation synthesis. epa.gov This new process drastically improved the environmental impact, eliminating approximately 41,000 gallons of waste per 1,000 pounds of aprepitant produced and significantly reducing energy and raw material requirements. epa.gov

| Synthetic Approach | Key Feature | Sustainability/Efficiency Benefit | Reference Example |

|---|---|---|---|

| First-Generation Aprepitant Synthesis | Stoichiometric chiral reagent | Lower efficiency, higher waste | Original commercial process |

| Redesigned Aprepitant Synthesis | Catalytic asymmetric reaction, convergent 3-step process | Reduced waste by ~80%, lower energy/material use | Merck's Green Chemistry Award-winning process epa.gov |

| Fosaprepitant Synthesis | Phosphorylation of aprepitant, deprotection, salification | Enables water-soluble prodrug formation | Processes using tetrabenzyl pyrophosphate patsnap.comgoogle.com |

| Improved Fosaprepitant Synthesis | Use of ambient temperature, non-hazardous reagents | Improved yield, energy efficiency, enhanced safety | Patented processes avoiding hazardous reagents google.com |

Q & A

Q. What is the mechanism of action of fosaprepitant dimeglumine as a prodrug, and how does its conversion to aprepitant influence pharmacokinetic (PK) parameters?

Fosaprepitant dimeglumine is a phosphorylated prodrug rapidly converted to aprepitant, a neurokinin-1 (NK1) receptor antagonist. Upon intravenous administration, fosaprepitant undergoes hydrolysis in vivo, primarily via hepatic microsomes, to release aprepitant . The conversion rate varies across species: in human liver microsomes, >97% converts within 15 minutes, while human blood shows <15% conversion after 2 hours . Methodologically, PK studies should measure plasma concentrations of both fosaprepitant and aprepitant using LC-MS/MS to assess bioavailability and inter-species metabolic differences .

Q. How do physicochemical properties (e.g., solubility, stability) impact the formulation and administration of fosaprepitant dimeglumine?

Fosaprepitant dimeglumine is freely soluble in water (2 mg/mL) and stable for 24 hours at 25°C in isotonic saline (1 mg/mL) . Its solubility enables intravenous dosing, but stability constraints require strict storage conditions (-20°C, protected from light and moisture) to prevent degradation . Researchers validating formulations should conduct accelerated stability studies under ICH guidelines, monitoring for impurities like free aprepitant or phosphate by-products .

Q. What preclinical models are appropriate for evaluating fosaprepitant’s antiemetic efficacy?

Rodent and canine models are standard for assessing NK1 receptor antagonism. For example, in rats, fosaprepitant (1–8 mg/kg IV) shows dose-proportional aprepitant exposure, while dogs exhibit slower conversion rates (t½ >300 mins) . Experimental designs should include cisplatin-induced emesis models, measuring latency to first emetic episode and total vomiting frequency .

Advanced Research Questions

Q. How can researchers resolve contradictions in species-specific conversion rates of fosaprepitant to aprepitant?

Human liver microsomes rapidly convert fosaprepitant (>97% in 15 mins), but human blood shows minimal conversion (<15% in 2 hours) . To address this discrepancy, use cross-species ex vivo incubation assays with blood and microsomal fractions, coupled with LC-MS/MS quantification. Comparative genomic analysis of esterase isoforms (e.g., carboxylesterase 1) may explain interspecies variability .

Q. What experimental designs optimize the detection of fosaprepitant-related impurities during synthesis?

The patented synthesis route uses resin-based metal scavengers to minimize heavy metal contaminants (e.g., palladium) . Advanced purity assays should employ HPLC-UV/HRMS with orthogonal methods (e.g., ion chromatography for residual metals). Forced degradation studies (acid/base hydrolysis, oxidative stress) identify potential impurities like dephosphorylated aprepitant or glucuronide conjugates .

Q. How does fosaprepitant’s lower NK1 receptor affinity (IC50 1.2 nM) compared to aprepitant (IC50 0.09 nM) affect its clinical efficacy?

Despite lower receptor affinity, fosaprepitant’s rapid conversion to aprepitant ensures sufficient systemic exposure. Methodologically, integrate PK/PD modeling to correlate aprepitant plasma levels (AUC, Cmax) with receptor occupancy. Clinical trials demonstrate non-inferiority of single-dose IV fosaprepitant to 3-day oral aprepitant in preventing CINV, supported by phase III data (NCT01594749) .

Q. What factors contribute to interpatient variability in fosaprepitant’s pharmacokinetics, and how can this be addressed in trial design?

Variability arises from hepatic function, concomitant medications (e.g., CYP3A4 inducers), and genetic polymorphisms in metabolizing enzymes . Population PK models stratified by patient characteristics (e.g., albumin levels, age) can guide dose adjustments. Phase I studies in healthy volunteers should include pharmacogenomic profiling (e.g., CYP2C19, UGT1A1) to identify covariates .

Methodological Considerations

- Data Interpretation : Conflicting results in species conversion rates (e.g., rapid hepatic vs. slow blood conversion) necessitate mechanistic studies using human-derived in vitro systems .

- Clinical Trial Design : Use randomized, double-blind, active-controlled designs (e.g., fosaprepitant vs. aprepitant) with primary endpoints of complete response (no emesis, no rescue medication) over 120 hours post-chemotherapy .

- Analytical Techniques : Employ validated LC-MS/MS methods for simultaneous quantification of fosaprepitant and aprepitant, ensuring sensitivity (LLOQ ≤1 ng/mL) and specificity in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.